6-(5-Hydroperoxy-4,5-diphenyl-1,5-dihydro-2H-imidazol-2-ylidene)cyclohexa-2,4-dien-1-one
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Overview
Description
6-(5-Hydroperoxy-4,5-diphenyl-1,5-dihydro-2H-imidazol-2-ylidene)cyclohexa-2,4-dien-1-one is a complex organic compound featuring an imidazole ring fused with a cyclohexadienone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(5-Hydroperoxy-4,5-diphenyl-1,5-dihydro-2H-imidazol-2-ylidene)cyclohexa-2,4-dien-1-one typically involves multi-step organic reactions. One common method includes the cyclization of amido-nitriles under mild conditions, which allows for the inclusion of various functional groups . The reaction proceeds via nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using scalable catalysts, and ensuring the process is environmentally sustainable.
Chemical Reactions Analysis
Types of Reactions
6-(5-Hydroperoxy-4,5-diphenyl-1,5-dihydro-2H-imidazol-2-ylidene)cyclohexa-2,4-dien-1-one can undergo various chemical reactions, including:
Oxidation: The hydroperoxy group can be oxidized to form different oxygenated derivatives.
Reduction: The compound can be reduced to remove the hydroperoxy group, leading to different imidazole derivatives.
Substitution: Various substituents can be introduced at different positions on the imidazole ring or the cyclohexadienone structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of peroxides, while reduction can yield simpler imidazole derivatives.
Scientific Research Applications
6-(5-Hydroperoxy-4,5-diphenyl-1,5-dihydro-2H-imidazol-2-ylidene)cyclohexa-2,4-dien-1-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism by which 6-(5-Hydroperoxy-4,5-diphenyl-1,5-dihydro-2H-imidazol-2-ylidene)cyclohexa-2,4-dien-1-one exerts its effects involves interactions with various molecular targets. The hydroperoxy group can participate in redox reactions, while the imidazole ring can interact with enzymes and other proteins, affecting their function .
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: Compounds like clemizole and metronidazole share the imidazole ring structure and exhibit similar biological activities.
Cyclohexadienone Derivatives: Compounds with similar cyclohexadienone structures are used in various chemical applications.
Properties
CAS No. |
300660-86-0 |
---|---|
Molecular Formula |
C21H16N2O3 |
Molecular Weight |
344.4 g/mol |
IUPAC Name |
2-(4-hydroperoxy-4,5-diphenylimidazol-2-yl)phenol |
InChI |
InChI=1S/C21H16N2O3/c24-18-14-8-7-13-17(18)20-22-19(15-9-3-1-4-10-15)21(23-20,26-25)16-11-5-2-6-12-16/h1-14,24-25H |
InChI Key |
IJQNERIUXVXEHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC2(C3=CC=CC=C3)OO)C4=CC=CC=C4O |
Origin of Product |
United States |
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